4-Thieno[3,2-d]pyrimidin-4-yloxybenzaldehyde
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Description
4-Thieno[3,2-d]pyrimidin-4-yloxybenzaldehyde is a compound that belongs to the thieno[3,2-d]pyrimidine class of chemical compounds . Thieno[3,2-d]pyrimidines are known for their diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidines typically involve cyclization processes . For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Scientific Research Applications
Synthesis and Biological Activity in Antifolate Inhibitors
A series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were synthesized and explored as selective folate receptor alpha and beta substrates, showcasing their potential as antitumor agents. The compounds exhibited potent growth inhibition of human tumor cells expressing folate receptors, implicating their utility in cancer research and therapy. This unique mechanism, characterized by the dual inhibition of glycinamide ribonucleotide formyltransferase and AICA ribonucleotide formyltransferase, highlights a novel approach to antifolate design distinct from other known antifolates (Deng et al., 2009).
Novel Hydrazone Derivatives
The synthesis of a novel hydrazone-containing thieno[2,3-d]pyrimidine derivative has been reported, demonstrating the compound's structural and computational properties. This research contributes to the understanding of molecular interactions within crystals and offers insights into the design of new molecules with potential applications in medicinal chemistry (Altowyan et al., 2023).
Anticancer Activity of Thieno[2,3-d] Pyrimidin-4(3H)-ones
A study on new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones revealed their in vitro effectiveness in inhibiting cancer cell growth. Notably, certain compounds demonstrated strong anti-proliferative effects against specific cancer cell lines without toxicity to normal human liver cells, suggesting their potential as selective anticancer agents (Zhang et al., 2019).
Green Synthesis Approach
A catalytic four-component reaction has been developed for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, providing a more sustainable and efficient method for producing this important class of pharmacophores. This green chemistry approach enhances the synthesis process by reducing steps and minimizing the environmental impact (Shi et al., 2018).
Discovery of CDK4 Inhibitors
Research into thieno[2,3-d]pyrimidin-4-yl hydrazones has led to the discovery of new analogues that inhibit cyclin-dependent kinase 4 (CDK4), a crucial protein in cell cycle regulation. These findings could have significant implications for developing targeted cancer therapies, highlighting the versatility and potential of thieno[2,3-d]pyrimidines in drug discovery (Horiuchi et al., 2009).
Properties
IUPAC Name |
4-thieno[3,2-d]pyrimidin-4-yloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-7-9-1-3-10(4-2-9)17-13-12-11(5-6-18-12)14-8-15-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTKAHJTMBZBQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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